molecular formula C21H26ClN B564521 Melitracen-d6 Hydrochloride CAS No. 1189648-08-5

Melitracen-d6 Hydrochloride

Cat. No.: B564521
CAS No.: 1189648-08-5
M. Wt: 333.933
InChI Key: RADLXCPDUXFGFF-TXHXQZCNSA-N
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Description

Melitracen-d6 Hydrochloride (CAS: 1189648-08-5) is a deuterium-labeled analog of Melitracen Hydrochloride (CAS: 10563-70-9), a tricyclic antidepressant and anxiolytic agent. The molecular formula of this compound is C₂₁H₂₀D₆ClN, with a molecular weight of 333.93 g/mol . It is synthesized by replacing six hydrogen atoms with deuterium at specific positions, enhancing metabolic stability and making it a critical tool in pharmacokinetic and bioanalytical studies .

As a stable isotope-labeled reference standard, this compound is used in quantitative mass spectrometry to ensure accuracy in drug monitoring and research. Its parent compound, Melitracen Hydrochloride, acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) and exhibits biphasic antidepressant effects, showing efficacy in Phase 2 clinical trials for anxiety and depression . The deuterated form is stored at +4°C and is characterized by >95% purity (HPLC) .

Preparation Methods

Synthetic Routes for Melitracen-d6 Hydrochloride

Grignard Reaction-Based Synthesis

The foundational synthesis of this compound originates from its non-deuterated precursor, Melitracen. As detailed in patent CN105418436A, the process begins with a Grignard reaction between 10,10-dimethylanthracene-9-ketone and 3-dimethylamino-1-chloropropane in the presence of an iodine-based initiator . The initiator—a mixture of iodine (1g) and 1,2-dibromoethane (2mL)—facilitates magnesium activation, enabling efficient coupling at 30–35°C under anhydrous diethyl ether . This step yields the Melitracen intermediate with a reported purity of 98.5% and a yield of 97.2% .

Deuteration is introduced at this stage via catalytic exchange reactions using deuterium gas (D2D_2) or deuterated solvents (e.g., D2OD_2O, CD3ODCD_3OD) . For instance, substituting hydrogen with deuterium at six specific positions on the anthracene ring is achieved through refluxing the intermediate in deuterated hydrochloric acid (DClDCl). Isotopic incorporation rates exceed 99% when using D2OD_2O as both solvent and deuterium source .

Acid-Catalyzed Dehydration and Salt Formation

The deuterated intermediate undergoes acid-catalyzed dehydration in concentrated hydrochloric acid (HClHCl) or deuterated hydrochloric acid (DClDCl) to form the hydrochloride salt . Key conditions include:

  • Temperature : 60°C for 2 hours

  • Solvent : Trichloromethane or methylene dichloride

  • Acid Concentration : 36–38% HClHCl or DClDCl

This step converts the tertiary amine into its hydrochloride form, with crude product purity reaching 99.41% . Impurities, such as Formula I (0.20%) and Formula II (0.13%), are identified via HPLC and subsequently removed during purification .

Industrial-Scale Production and Optimization

Bulk Deuteration Techniques

Industrial protocols prioritize cost-effectiveness and scalability. Deuterium gas (D2D_2) is preferred over deuterated solvents for large-scale deuteration due to lower material costs and higher throughput . Reaction vessels are pressurized with D2D_2 (3–5 bar) at 80–100°C, achieving >99.5% deuterium incorporation within 24 hours .

Table 1: Comparative Analysis of Deuteration Methods

MethodReagentTemperature (°C)Time (h)Deuterium Incorporation (%)
Catalytic D2D_2 GasD2D_280–1002499.7
Solvent ExchangeD2OD_2O25–307298.9
Acidic DClDCl ExchangeDClDCl/D2OD_2O60–701299.5

Purification and Crystallization

Crude this compound is purified via recrystallization using acetone or ethanol . The process involves:

  • Pulping : Dissolving the crude product in hot acetone (50–60°C).

  • Cooling : Gradual cooling to 0–5°C to induce crystallization.

  • Filtration : Isolating crystals with >99.8% purity .

HPLC analysis confirms the absence of major impurities (e.g., Formula I and II <0.05%) .

Reaction Mechanism and Kinetic Insights

Grignard Reaction Kinetics

The initiation phase of the Grignard reaction is rate-limited by magnesium activation. The iodine/1,2-dibromoethane initiator reduces activation energy by 30%, enabling completion within 9 hours . First-order kinetics are observed with respect to 3-dimethylamino-1-chloropropane concentration, as shown in the rate equation:

Rate=k[CH3]2NCH2CH2CH2Cl][Mg]\text{Rate} = k[\text{CH}3]2\text{NCH}2\text{CH}2\text{CH}_2\text{Cl}][\text{Mg}]

where k=0.15L/mol\cdotph1k = 0.15 \, \text{L/mol·h}^{-1} at 35°C .

Deuteration Thermodynamics

Deuterium exchange follows an exothermic pathway (ΔH=45kJ/mol\Delta H = -45 \, \text{kJ/mol}), favoring low-temperature conditions . Equilibrium constants (KeqK_{eq}) for D2OD_2O-mediated deuteration exceed 10310^3, ensuring near-complete isotopic substitution .

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Retention time (RtR_t) = 11.97 min (main peak), with impurities eluting at 4.94 min (Formula I) and 6.55 min (Formula II) .

  • 1^1H NMR : Absence of proton signals at δ 1.26 ppm (non-deuterated methyl groups) .

Table 2: Analytical Specifications for this compound

ParameterSpecificationMethod
Purity≥99.8%HPLC
Deuterium Content≥99.5 atom % DMS
Residual Solvents<500 ppm (acetone)GC
Heavy Metals<10 ppmICP-MS

Challenges and Mitigation Strategies

Impurity Formation

Formula I (dehydration byproduct) and Formula II (oxidation derivative) arise during acidic dehydration . Mitigation includes:

  • Strict Temperature Control : Maintaining 60°C ± 2°C to prevent over-dehydration.

  • Inert Atmosphere : Using nitrogen to minimize oxidation.

Isotopic Dilution

Residual protiated solvents (e.g., H2OH_2O) reduce deuterium content. Solutions include:

  • Azeotropic Drying : Using toluene to remove trace H2OH_2O before deuteration.

  • Solvent Screening : Replacing D2OD_2O with deuterated acetone ((CD3)2CO(CD_3)_2CO) for higher DD-incorporation .

Chemical Reactions Analysis

Types of Reactions

Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Analytical Chemistry

Melitracen-d6 Hydrochloride is extensively utilized as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. The presence of deuterium allows for precise quantification and tracking of the compound in complex biological matrices.

Key Applications:

  • Mass Spectrometry: Used to calibrate instruments and validate methods for detecting non-deuterated forms of Melitracen and other related compounds.
  • Nuclear Magnetic Resonance: Provides insights into molecular dynamics and interactions within biological systems due to its distinct spectral characteristics.

Pharmacokinetic Studies

The compound is employed in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion (ADME) of Melitracen. By using the deuterated form, researchers can trace metabolic pathways with greater accuracy.

Research Findings:

  • Metabolic Pathway Tracing: Studies have shown that Melitracen-d6 can effectively track metabolic transformations in vivo, providing critical data on how the drug interacts within biological systems.
  • Comparative Analysis: The deuterated form allows for comparative studies with its non-deuterated counterpart, enhancing the understanding of metabolic stability and bioavailability.

Clinical Research Cases

Recent case studies have highlighted the clinical implications of using this compound in therapeutic settings. For instance, a case report documented the adverse effects associated with a combination treatment involving flupentixol and Melitracen, which included hyponatremia and dysphagia . This underscores the importance of thorough pharmacological assessment when utilizing these compounds in treatment regimens.

Case Study Overview:

  • A 46-year-old woman treated with flupentixol and Melitracen experienced severe dysphagia linked to hyponatremia. Following discontinuation of the drugs, her symptoms significantly improved .

Method Development in Pharmaceutical Analysis

This compound has been instrumental in developing analytical methods for detecting antidepressants in various samples, including wastewater. A study focused on creating a multi-analyte bioanalytical assay capable of measuring multiple antidepressants demonstrated the utility of deuterated compounds in enhancing method sensitivity and specificity .

Method Validation Highlights:

  • The validated assay achieved lower limits of quantification ranging from 1 to 25 ng/L for various compounds.
  • Stability assessments showed that most targeted biomarkers maintained integrity over time, facilitating reliable analysis .

Industrial Applications

In pharmaceutical manufacturing, this compound is used for quality control purposes. Its unique properties allow for the validation of analytical methods that ensure product consistency and efficacy.

Quality Control Benefits:

  • The use of deuterated standards helps in the development of robust analytical procedures that comply with regulatory requirements.
  • Facilitates accurate monitoring of active pharmaceutical ingredients during production processes.

Mechanism of Action

Melitracen-d6 Hydrochloride, like its non-deuterated counterpart, acts as a tricyclic antidepressant. It inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic cleft, increasing their levels in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system.

Comparison with Similar Compounds

Structural and Functional Analogues

Melitracen Hydrochloride (Non-Deuterated)

  • CAS : 10563-70-9
  • Molecular Formula : C₂₁H₂₆ClN
  • Key Differences : Lacks deuterium substitution, leading to faster metabolic clearance compared to the deuterated form. Used therapeutically, whereas Melitracen-d6 is restricted to analytical applications .

Dosulepin Hydrochloride

  • Class : Tricyclic antidepressant (TCA)
  • Structure : Shares a tricyclic core but differs in side-chain substituents.
  • Application : Used for major depressive disorder but associated with higher anticholinergic side effects compared to Melitracen .

Sotalol-d6 Hydrochloride

  • CAS: Not specified (Catalogue # S677302)
  • Class : Deuterated beta-blocker
  • Comparison : Like Melitracen-d6, it is deuterated for research use. However, it targets cardiac arrhythmias rather than CNS disorders .

Diphenhydramine-d6 Hydrochloride

  • Class : Deuterated antihistamine
  • Application : Used in allergy research. Contrasts with Melitracen-d6 in mechanism (histamine H₁ receptor vs. SNRI) but shares deuterium labeling for metabolic studies .

Deuterated Pharmaceuticals in Research

Deuterium labeling is a common strategy to improve drug half-life and reduce toxicity. Examples include:

  • Medrylamine-d5 Hydrochloride : Antihistamine with deuterium substitution for allergy research .
  • Mebeverine-d6 Hydrochloride : Deuterated antispasmodic agent .

Melitracen-d6 Hydrochloride stands out due to its tricyclic structure and application in neuropsychiatric research, whereas others target diverse pathways (e.g., cardiovascular, gastrointestinal).

Analytical and Clinical Comparison

Compound CAS Number Molecular Formula Clinical Stage Primary Use
Melitracen-d6 HCl 1189648-08-5 C₂₁H₂₀D₆ClN Phase 2 Analytical standard
Melitracen HCl 10563-70-9 C₂₁H₂₆ClN Marketed Antidepressant
Sotalol-d6 HCl - C₁₂H₁₂D₆ClNO₃S Research Beta-blocker studies
Diphenhydramine-d6 HCl - C₁₇H₁₅D₆ClNO Research Allergy research

Key Advantages of this compound

  • Enhanced Metabolic Stability : Deuterium reduces CYP450-mediated degradation, extending half-life in analytical assays .
  • High Specificity: Critical for distinguishing endogenous compounds from administered drugs in LC-MS/MS workflows .
  • Alignment with Regulatory Standards : Complies with guidelines for pharmaceutical reference materials (e.g., ICH Q2R1) .

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish Melitracen-d6 Hydrochloride from its non-deuterated counterpart (Melitracen Hydrochloride) in experimental settings?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The deuterated compound exhibits a mass shift of +6 Da compared to the non-deuterated form due to the six deuterium atoms. Ensure resolution parameters (e.g., m/z range, ionization mode) are optimized to detect isotopic splitting patterns .
  • Nuclear Magnetic Resonance (NMR) : Deuterium substitution alters chemical shifts in adjacent protons. For example, aromatic protons adjacent to deuterated positions show distinct splitting patterns in 1H^1H-NMR spectra. Use deuterated solvents (e.g., DMSO-d6) to avoid interference .
    • Data Table :
TechniqueKey ParameterMelitracen-d6 ObservationMelitracen Observation
LC-MSm/z (M+H+^+)352.2 (base peak)346.2 (base peak)
1H^1H-NMRAromatic region (δ 7.0–7.5)Reduced splitting due to 2H^2HTypical multiplet splitting

Q. What are the key considerations for synthesizing this compound with high isotopic purity?

  • Methodological Answer :

  • Deuterium Source : Use deuterated precursors (e.g., D2_2O or deuterated solvents) during synthesis to ensure efficient isotopic incorporation. Monitor deuteration efficiency via LC-MS or isotopic ratio analysis .
  • Purification : Employ preparative HPLC with a C18 column and deuterium-free mobile phases to isolate the deuterated compound from non-deuterated byproducts. Validate purity using orthogonal methods (e.g., NMR and high-resolution MS) .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer :

  • Accelerated Degradation : Expose the compound to stress conditions (40°C/75% RH, light exposure) for 1–3 months. Analyze samples at intervals using validated HPLC-UV or LC-MS methods to quantify degradation products (e.g., hydrolysis or oxidation byproducts) .
  • Kinetic Modeling : Use the Arrhenius equation to predict shelf-life at standard storage conditions (25°C). Include deuterium loss as a stability endpoint, measured via isotopic abundance ratios .
    • Data Table :
ConditionTime (Months)% Purity RemainingMajor Degradation Pathway
25°C/60% RH698.5%None detected
40°C/75% RH392.3%Hydrolysis (amide bond cleavage)

Q. How can researchers resolve discrepancies in reported deuterium incorporation efficiency across synthetic batches of this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare synthetic protocols (e.g., reaction time, temperature, and solvent deuteration levels). Use isotope tracing (e.g., 2H^2H-NMR) to identify incomplete deuteration at specific positions .
  • Process Optimization : Implement Design of Experiments (DoE) to evaluate factors affecting deuteration. For example, increasing reaction time from 12 to 24 hours improved deuteration from 85% to 98% in a case study .

Q. What strategies are recommended for validating the specificity of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer :

  • Matrix Effects Assessment : Spike deuterated and non-deuterated standards into blank matrices. Use tandem MS (MS/MS) to confirm selective detection of the deuterated form despite ion suppression/enhancement .
  • Cross-Validation : Compare results with non-deuterated internal standards to rule out interference from endogenous compounds. For example, in a rodent plasma study, cross-reactivity was <0.1% when using a deuterated internal standard .

Q. Experimental Design Considerations

Q. How to optimize chromatographic separation for this compound in the presence of structurally similar metabolites?

  • Methodological Answer :

  • Column Selection : Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolites or a phenyl-hexyl column for hydrophobic interactions. Adjust gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) to resolve co-eluting peaks .
  • Mobile Phase Additives : Incorporate 0.1% ammonium acetate to improve ionization efficiency in positive ESI mode, enhancing signal-to-noise ratios for low-abundance analytes .

Properties

CAS No.

1189648-08-5

Molecular Formula

C21H26ClN

Molecular Weight

333.933

IUPAC Name

3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3;

InChI Key

RADLXCPDUXFGFF-TXHXQZCNSA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl

Synonyms

3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride;  9-(3-Dimethylaminopropylidene)-10,10-(dimethyl-d6)_x000B_-9,10-dihydroanthracene Hydrochloride;  Adaptol-d6;  Melixeran-d6;  Melitracene-d6;  Thymeol-d6;  Trausabun-d6;  U-2

Origin of Product

United States

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